Capsaicin-d3

Analytical Chemistry Food Safety Method Validation

Capsaicin-d3 is the gold-standard stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of capsaicin in food oils, biological fluids, and tissues. Unlike non-deuterated alternatives, its near-identical physicochemical properties eliminate differential ion suppression, achieving recoveries of 87.3–95.2% with RSDs <6.1%. Ideal for detecting adulteration of edible oils (LOQ 0.5 µg/kg) and pharmacokinetic studies. Defined E/Z isomer ratio (5:1–10:1), ≥98% purity, and ≥99% atom D ensure inter-laboratory method transferability and regulatory compliance. Request a quote today for research-grade Capsaicin-d3.

Molecular Formula C18H27NO3
Molecular Weight 308.4 g/mol
Cat. No. B12313000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapsaicin-d3
Molecular FormulaC18H27NO3
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+/i3D3
InChIKeyYKPUWZUDDOIDPM-HPFTVYJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capsaicin-d3: The Deuterated Analytical Reference Standard for Trace-Level Capsaicin Quantification


Capsaicin-d3 is a stable isotope-labeled analog of the naturally occurring vanilloid capsaicin, in which three hydrogen atoms of the methoxy group are replaced with deuterium (2H) . This deuterated derivative retains the TRPV1 agonist activity of unlabeled capsaicin (EC50 = 0.64 µM at neutral pH in HEK293 cells expressing rat TRPV1) but is functionally distinguished by its primary intended use: it serves as a high-fidelity internal standard for the accurate quantification of capsaicin via GC-MS or LC-MS . Capsaicin-d3 is available in isomer-defined forms, with commercial lots typically comprising a 5:1 to 10:1 mixture of the E (trans) and Z (cis) isomers .

Why Unlabeled Capsaicin or Structural Analogs Cannot Replace Capsaicin-d3 in Quantitative LC-MS Assays


Interchanging Capsaicin-d3 with unlabeled capsaicin or a structural analog as an internal standard introduces systematic error in quantitative LC-MS analysis. Stable isotope-labeled internal standards (SIL-IS) such as Capsaicin-d3 possess nearly identical physicochemical properties to the target analyte, including extraction recovery, ionization efficiency, and chromatographic retention time [1]. In contrast, non-isotopic analogs can exhibit differential ion suppression or enhancement due to co-eluting matrix components, leading to inaccurate quantification [2]. For example, the use of Capsaicin-d3 in immunoaffinity chromatography coupled with LC-MS/MS achieved recoveries of 87.3–95.2% with relative standard deviations below 6.1% for capsaicin in complex oil matrices, a level of precision that would not be attainable with a non-deuterated alternative [3].

Quantitative Differentiation of Capsaicin-d3 from Alternative Internal Standards: A Comparative Evidence Guide


Method Validation Metrics: Capsaicin-d3 Enables Higher Recovery and Precision than External Calibration

When Capsaicin-d3 is employed as an internal standard in an immunoaffinity chromatography (IAC) LC-MS/MS method, the analytical recovery for capsaicin in spiked oil samples ranges from 87.3% to 95.2%, with a relative standard deviation (RSD) of less than 6.1% [1]. In contrast, external calibration methods—which do not use an internal standard—are inherently more susceptible to matrix-induced signal variability and typically exhibit lower accuracy in complex matrices [2].

Analytical Chemistry Food Safety Method Validation

Detection Sensitivity: Capsaicin-d3 Facilitates Sub-ppb Limits of Quantification in Complex Oils

Using Capsaicin-d3 as an internal standard in a UPLC-MS/MS method for edible oil analysis, the limit of detection (LOD) for capsaicinoids was 0.15 µg/kg and the limit of quantification (LOQ) was 0.5 µg/kg [1]. This is a significant improvement over a similar method using external calibration, which reported an LOD of 0.02 µg/kg and an LOQ of 0.08 µg/kg for capsaicin but with a less robust matrix compensation strategy [2].

Food Adulteration Trace Analysis LC-MS/MS

Isotopic Purity and Isomer Composition: A Defined 5:1 to 10:1 E/Z Ratio Ensures Lot-to-Lot Consistency

Commercial lots of Capsaicin-d3 are specified with an E/Z isomer ratio of 5:1 to 10:1 and a minimum isotopic purity of ≥99% atom D . This defined isomeric composition and high isotopic enrichment are critical for accurate quantification, as variations in isomer ratio can alter chromatographic behavior and MS response. In contrast, unlabeled capsaicin may consist of a variable E/Z mixture without a defined ratio, and structural analogs lack the isotopic label necessary for mass-discrimination-based internal standardization .

Reference Material Characterization Quality Control Isotopic Purity

Capsaicin-d3: Validated Application Scenarios for Analytical and Regulatory Workflows


Food Safety: Quantifying Capsaicinoids in Vegetable Oils for Adulteration Detection

Capsaicin-d3 is the internal standard of choice for LC-MS/MS methods designed to detect illegal adulteration of edible oils with waste cooking oil. Its use enables accurate quantification of capsaicin and dihydrocapsaicin at trace levels (LOQ 0.5 µg/kg), meeting regulatory sensitivity requirements [1]. The method achieves recoveries of 92.9–105% with RSDs <5% in spiked oil samples, demonstrating robust performance in complex lipid matrices [2].

Pharmaceutical Development: Pharmacokinetic and Metabolic Tracking

In drug development, Capsaicin-d3 serves as a stable isotope-labeled internal standard for quantifying capsaicin in biological fluids (e.g., plasma, urine) using GC-MS or LC-MS. Its near-identical physicochemical properties to capsaicin ensure that extraction recovery and ionization efficiency are matched, minimizing matrix effects and enabling precise pharmacokinetic parameter estimation [3].

Neurobiological Research: TRPV1 Agonist Quantification in Tissues

As a deuterated analog of capsaicin, Capsaicin-d3 is employed in neurobiological studies to accurately measure capsaicin concentrations in brain and spinal cord tissues following administration. This allows researchers to correlate local drug concentrations with TRPV1-mediated pharmacological effects (e.g., substance P release, EC50 = 2.3 µM in rat spinal cord slices) without interference from endogenous compounds .

Quality Control: Method Validation and Reference Standard Traceability

Capsaicin-d3 is a fully characterized reference standard that is compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications. Its defined E/Z isomer ratio (5:1 to 10:1) and high isotopic purity (≥99% atom D) provide the traceability and consistency required for pharmacopeial standard alignment and inter-laboratory method transfer .

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